Ethidium Bromide Adsorber

Description

Contextual Significance of Ethidium (B1194527) Bromide Remediation in Research and Environmental Contexts

Ethidium bromide (EtBr) is a fluorescent dye widely employed in molecular biology laboratories for the visualization of nucleic acids, such as DNA and RNA, in processes like agarose (B213101) gel electrophoresis. acs.orgpreprints.org Despite its utility, EtBr is a potent mutagen and potential carcinogen, raising significant concerns regarding its environmental and health impacts. preprints.orgenvironmentandecology.com Its ability to intercalate with DNA can disrupt cellular processes, leading to toxic effects. acs.orgpreprints.org The widespread use of EtBr generates considerable chemical waste, and its water solubility and stability increase the risk of environmental contamination if not disposed of properly. preprints.org Improper disposal can lead to the contamination of water systems, posing a threat to aquatic life and potentially entering the food chain. environmentandecology.com Consequently, the remediation of EtBr from laboratory wastewater and other contaminated sources is a critical area of research.

The development of effective and safe disposal methods for EtBr is paramount to mitigate its harmful effects. environmentandecology.com While not always strictly regulated as hazardous waste, its mutagenic properties necessitate careful management. northeastern.edu Traditional disposal methods have included chemical degradation, but these can be costly and may produce even more hazardous byproducts. preprints.orgresearchgate.net This has driven the scientific community to explore safer and more sustainable alternatives, with a significant focus on adsorption technologies.

Overview of Adsorption as a Primary Strategy for Ethidium Bromide Sequestration

Adsorption has emerged as a leading strategy for the removal of ethidium bromide from aqueous solutions due to its simplicity, effectiveness, and often lower cost compared to other methods. researchgate.net This process involves the adhesion of EtBr molecules from a liquid phase onto the surface of a solid adsorbent material. A variety of materials have been investigated for their potential to adsorb EtBr, including activated carbon, clays (B1170129), zeolites, and various bio-adsorbents. preprints.orgresearchgate.net

The effectiveness of an adsorbent is determined by several factors, including its surface area, pore size distribution, surface chemistry, and the experimental conditions under which adsorption is carried out. The primary goal of adsorption-based remediation is to efficiently capture EtBr from contaminated solutions, allowing for the safe disposal of the decontaminated liquid. northeastern.eduecu.edu The spent adsorbent, now containing the concentrated EtBr, can then be handled as a solid hazardous waste.

Scope and Objectives of Academic Research on Ethidium Bromide Adsorber Materials

Academic research into ethidium bromide adsorbers is a multifaceted field with several key objectives. A primary goal is the discovery and development of novel adsorbent materials with high adsorption capacities and efficiencies for EtBr. This includes the characterization of these materials using techniques like scanning electron microscopy (SEM) and Fourier transform infrared spectroscopy (FTIR) to understand their physical and chemical properties. nih.govtandfonline.com

Another major focus is to elucidate the mechanisms governing the adsorption process. Researchers investigate the kinetics of adsorption to determine how quickly EtBr is removed from solution and study adsorption isotherms to understand the equilibrium relationship between the concentration of EtBr in the solution and the amount adsorbed onto the material. nih.govoiccpress.com These studies help in understanding the nature of the interaction between EtBr and the adsorbent, whether it be physical or chemical.

Furthermore, research aims to optimize the conditions for maximum EtBr removal. This involves studying the effects of various environmental factors such as pH, temperature, initial EtBr concentration, and adsorbent dosage on the adsorption process. tandfonline.comcore.ac.uk The ultimate objective is to develop practical, cost-effective, and environmentally friendly solutions for the routine and safe removal of ethidium bromide from laboratory and industrial wastewater. nih.gov

Interactive Data Table: Comparison of Ethidium Bromide Adsorbents

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Adsorption Isotherm Model | Kinetic Model | Reference |

| Palygorskite (PFl-1) | 112.5 (converted from 285 mmol/kg) | Freundlich | Pseudo-second order | nih.gov |

| Sodium Alginate/Graphene Oxide (SA/GO) | 1171.05 | Freundlich | Pseudo-second order | qub.ac.uk |

| Nutraceutical Industrial Fennel Seed Spent (NIFSS) | 131.78 | Langmuir | Pseudo-second order | tandfonline.com |

| Single-Walled Carbon Nanotubes (SWCNTs) | Varies with conditions | Langmuir, Freundlich, Temkin | Not specified | oiccpress.comscispace.com |

| Manganese (II) doped Zinc (II) Sulphide Nanoparticles | Not specified | Langmuir, Freundlich, Flory-Huggins | Not specified | nih.gov |

| Graphene Oxide (GO) | Not specified | Not specified | Pseudo-second-order | core.ac.uk |

Properties

IUPAC Name |

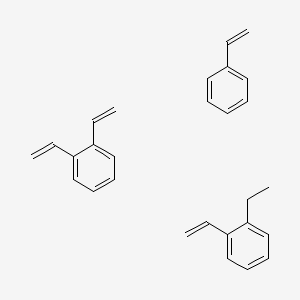

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYHJFMYQTDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68584-06-5, 69011-20-7 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Classification and Material Science of Ethidium Bromide Adsorbents

Carbonaceous Adsorbents for Ethidium (B1194527) Bromide

Carbon-based materials are extensively studied for their adsorptive properties due to their large surface area, porous structure, and versatile surface chemistry. unair.ac.idresearchgate.net This category includes activated carbon, carbon nanotubes, and graphene-based materials, all of which have demonstrated potential for ethidium bromide adsorption.

Activated Carbon-Based Adsorber Systems

Activated charcoal is a well-established adsorbent known for its high surface area, porous structure, and cost-effectiveness. unair.ac.idunair.ac.id Its strong adsorption capacity makes it a suitable material for the treatment of ethidium bromide waste. unair.ac.idunair.ac.id The effectiveness of activated carbon is influenced by its pore size and the presence of surface functional groups. preprints.org

Studies have shown a direct correlation between the amount of activated charcoal used and the amount of ethidium bromide adsorbed. unair.ac.idunair.ac.id For instance, a study varying the weight-to-volume ratio of activated charcoal to a 0.5 mg/mL EtBr solution demonstrated that a 1:2 ratio resulted in the highest removal efficiency, reaching up to 94.4%. unair.ac.idunair.ac.idpreprints.org The primary binding mechanisms are believed to be π-π interactions, electrostatic interactions, hydrogen bonding, and physical pore-filling. preprints.org Commercially available pre-packaged filter units containing an activated carbon matrix can decontaminate up to 10 liters of gel staining solution, removing over 99% of the ethidium bromide. utk.edu

Research Findings on Activated Carbon Adsorption of Ethidium Bromide

| Parameter | Value/Range | Conditions |

|---|---|---|

| Initial EtBr Concentration | 0.5 mg/mL | Varied charcoal to solution ratios |

| Adsorbent to Solution Ratio (w/v) | 1:1, 1:2, 2:1 | Homogenized for one hour |

| Final EtBr Concentration (1:2 ratio) | 0.028-0.032 mg/mL | --- |

| pH of Filtrate | 7.0 - 8.0 | --- |

| Dissolved Oxygen | 5.0 - 9.0 mg/L | --- |

| Biochemical Oxygen Demand (BOD) | 25.06 - 78.2 mg/L | --- |

| Chemical Oxygen Demand (COD) | 302.56 - 310.98 mg/L | --- |

Carbon Nanotube-Based Adsorber Systems

Carbon nanotubes (CNTs) are nanomaterials with unique electronic and mechanical properties that have shown promise in pollution treatment. nih.govresearchgate.net Their high specific surface area, porosity, and the ability to be functionalized make them effective adsorbents for various contaminants, including ethidium bromide. researchgate.net

Single-walled carbon nanotubes (SWCNTs) have been investigated as an efficient adsorbent for the removal of ethidium bromide from aqueous solutions. nih.govresearchgate.net Research indicates that SWCNTs exhibit a high efficiency for EtBr adsorption, with equilibrium being reached in approximately 6 minutes. nih.govnih.gov The adsorption process is endothermic, meaning the adsorption capacity increases with temperature. nih.govnih.gov The Langmuir isotherm model effectively describes the equilibrium data, suggesting a monolayer adsorption process. nih.gov The maximum adsorption capacity of SWCNTs for EtBr has been reported to be 0.770 mg/g. nih.govnih.gov

To improve the adsorption capabilities and dispersibility of SWCNTs, they can be functionalized with various chemical groups. ossila.comhwnanomaterial.com Carboxylate-functionalized single-walled carbon nanotubes (SWCNT-COOH) have shown enhanced performance in adsorbing ethidium bromide compared to their non-functionalized counterparts. nih.govnih.gov The presence of carboxylic acid groups on the nanotube surface increases the number of active sites for adsorption. nih.govossila.com

Studies have demonstrated that SWCNT-COOH can achieve adsorption equilibrium with ethidium bromide in just 3 minutes, which is faster than pristine SWCNTs. nih.govnih.gov The maximum adsorption capacity of SWCNT-COOH for EtBr was found to be 0.830 mg/g, which is higher than that of SWCNTs. nih.govnih.gov The adsorption process is also endothermic and spontaneous, with the pseudo-second-order kinetic model providing a good fit for the experimental data. nih.govnih.gov

Comparative Adsorption Parameters for SWCNTs and SWCNT-COOH

| Adsorbent | Maximum Adsorption Capacity (mg/g) | Equilibrium Time (min) | Adsorption Isotherm Model | Kinetic Model |

|---|---|---|---|---|

| SWCNTs | 0.770 nih.govnih.gov | 6 nih.govnih.gov | Langmuir nih.gov | Pseudo-second-order nih.gov |

| SWCNT-COOH | 0.830 nih.govnih.gov | 3 nih.govnih.gov | Langmuir nih.gov | Pseudo-second-order nih.gov |

Graphene and Graphene Oxide-Based Adsorber Platforms

Graphene and its derivative, graphene oxide (GO), are two-dimensional materials with a high surface area and numerous oxygen-containing functional groups, making them excellent candidates for adsorption applications. qub.ac.uk These materials have been utilized as platforms for binding ethidium bromide. nih.gov

Sulfonated graphene (SG) and graphene oxide (GO) have been used as platforms to bind ethidium bromide, where the intrinsic fluorescence of EtBr is quenched upon binding. nih.gov This interaction has been explored for the preferential sensing of DNA. nih.gov While both materials are effective, SG-EtBr hybrids have shown superior performance in this application. nih.gov In terms of direct adsorption for removal, sodium alginate/graphene oxide (SA/GO) composite beads have demonstrated a remarkably high maximum adsorption capacity of 1171.05 mg g−1 (2.97 mmol g−1). qub.ac.uk The primary mechanism for EtBr adsorption on these composite beads is believed to be electrostatic interaction. qub.ac.uk The adsorption process follows the Freundlich isotherm model, and intercalation into the interlayer space of the material has been observed. qub.ac.uk

Clay Mineral Adsorbents for Ethidium Bromide Removal

Clay minerals are naturally abundant, inexpensive, and possess high surface areas and cation exchange capacities, making them attractive adsorbents for environmental remediation. preprints.orgbohrium.comncku.edu.tw Several types of clay minerals have been investigated for their ability to remove ethidium bromide from aqueous solutions.

Studies on Ca-montmorillonite, a type of swelling clay mineral, have shown it to be an excellent candidate for the fast and effective removal of EtBr. bohrium.comncku.edu.tw It can reach adsorption equilibrium within one hour and has a high adsorption capacity of 1276 mmol kg–1. bohrium.comncku.edu.tw The dominant mechanism for removal is cation exchange. bohrium.comncku.edu.tw The intercalation of flat-lying ethidium dimers into the clay's interlayer has been confirmed by an increase in the basal spacing. bohrium.comncku.edu.tw

Other clay minerals such as rectorite and palygorskite have also demonstrated significant potential for ethidium bromide removal. researchgate.netpreprints.orgresearchgate.net Rectorite, a mixed-layer clay mineral, can adsorb up to 400 mmol/kg of ethidium, with cation exchange being the primary mechanism. researchgate.net Palygorskite has a maximum EtBr adsorption capacity of 285 mmol/kg, with the adsorption process following the Freundlich isotherm model. researchgate.netresearchgate.net

Adsorption Capacities of Various Clay Minerals for Ethidium Bromide

| Clay Mineral | Maximum Adsorption Capacity | Primary Adsorption Mechanism |

|---|---|---|

| Ca-montmorillonite | 1276 mmol/kg bohrium.comncku.edu.tw | Cation Exchange bohrium.comncku.edu.tw |

| Rectorite | 400 mmol/kg researchgate.net | Cation Exchange researchgate.net |

| Palygorskite | 285 mmol/kg researchgate.netresearchgate.net | Freundlich Isotherm researchgate.netresearchgate.net |

Montmorillonite (B579905) and Derivatives (Ca-Montmorillonite, Na-Montmorillonite) as Adsorbers

Montmorillonite is a swelling clay mineral of the smectite group, characterized by a 2:1 layered structure. Its ability to adsorb cations is largely attributed to isomorphic substitutions within its crystal lattice, creating a net negative surface charge that is balanced by exchangeable cations (such as Ca²⁺ or Na⁺) in the interlayer space.

Research has demonstrated that calcium-montmorillonite (Ca-montmorillonite) is a highly effective adsorbent for ethidium bromide. Studies using Ca-montmorillonite (SAz-1) have reported a remarkable adsorption capacity of 1,276 mmol/kg, which is comparable to the mineral's cation exchange capacity. bohrium.comncku.edu.tw The primary mechanism for this high uptake is cation exchange, where the cationic ethidium molecules (Et⁺) displace the interlayer calcium ions. bohrium.com This process is rapid, reaching equilibrium within one hour. ncku.edu.tw

Further analysis revealed that the adsorption process involves the intercalation of flat-lying ethidium dimers into the clay's interlayer, which increases the basal spacing to 18.3 Å. bohrium.comncku.edu.tw This intercalation contributes to the thermal stability of the adsorbed compound. While specific studies focusing solely on sodium-montmorillonite (Na-montmorillonite) for ethidium bromide adsorption are less common in the reviewed literature, the fundamental mechanism of cation exchange is expected to be similar. The efficiency may vary based on the different hydration properties and exchange energies of sodium versus calcium ions.

Rectorite and Illite-Smectite Mixed-Layer Clay Adsorbents

Rectorite, a 1:1 regularly interstratified clay mineral composed of illite (B577164) and montmorillonite (or smectite) layers, has also been identified as a superior adsorbent for ethidium bromide. Research shows that rectorite can achieve an extremely fast uptake of EtBr, with an adsorption capacity as high as 400 mmol/kg. The primary removal mechanism is cation exchange, evidenced by the desorption of inorganic cations like Ca²⁺ from the rectorite structure upon EtBr adsorption. The presence of both swelling (montmorillonite) and non-swelling (illite) layers within its structure provides ample sites for cation exchange and intercalation.

Palygorskite and Other Fibrous Clay Minerals as Ethidium Bromide Adsorbers

Palygorskite, also known as attapulgite, is a fibrous clay mineral with a unique channel-like structure. Unlike the layered smectites, its structure consists of ribbons of 2:1 layers, creating tunnels that can trap water and exchangeable cations. This structure provides a high surface area, making it an effective adsorbent.

Studies on a naturally occurring palygorskite (PFl-1) have shown it to be an excellent material for removing ethidium bromide, with a maximum adsorption capacity of 285 mmol/kg. nih.gov The adsorption primarily occurs on the mineral's surface, with cation exchange being the dominant mechanism. nih.gov The process is well-described by the pseudo-second order kinetic model, reaching equilibrium quickly, and fits the Freundlich isotherm model. nih.govcore.ac.uk At higher concentrations, the dimerization of ethidium bromide molecules has been observed to enhance the removal capacity. nih.gov

While palygorskite has been studied for EtBr removal, research on other fibrous clay minerals, such as sepiolite, for this specific application is not as prevalent in the existing literature.

Table 1: Research Findings on Clay Mineral Adsorbents for Ethidium Bromide

| Adsorbent | Maximum Adsorption Capacity | Kinetic Model | Isotherm Model | Primary Mechanism |

|---|---|---|---|---|

| Ca-Montmorillonite | 1,276 mmol/kg bohrium.comncku.edu.tw | - | - | Cation Exchange, Intercalation bohrium.com |

| Rectorite | 400 mmol/kg | - | - | Cation Exchange |

| Palygorskite | 285 mmol/kg nih.gov | Pseudo-second order nih.govcore.ac.uk | Freundlich nih.gov | Cation Exchange, Dimerization nih.gov |

Nanomaterial-Based Ethidium Bromide Adsorbents

The advent of nanotechnology has introduced a new class of highly efficient adsorbents. Their high surface-area-to-volume ratio and tunable surface chemistry allow for enhanced adsorption capacities and kinetics.

Metal Oxide Nanoparticles (e.g., CuO, Fe₃O₄) in Adsorption Applications

Metal oxide nanoparticles have been investigated for their potential in environmental remediation. Copper oxide (CuO) nanoparticles have been successfully used as an adsorbent for ethidium bromide. Research has shown a maximum adsorption capacity of 0.868 mg/g. The adsorption process follows pseudo-second-order kinetics and is best described by the Langmuir isotherm model, suggesting a monolayer adsorption process on a homogeneous surface. The removal efficiency is pH-dependent, with maximum adsorption occurring at a pH of 9.

Iron oxide nanoparticles (Fe₃O₄), particularly in modified forms, have also shown great promise. For instance, Fe₃O₄ nanoparticles loaded with DNA have been used to achieve a removal efficiency of over 99% for ethidium bromide from aqueous solutions. This high efficiency is attributed to the specific interaction between ethidium bromide and the DNA immobilized on the nanoparticle surface. The adsorption is rapid and follows second-order kinetics, fitting well with the Freundlich isotherm model.

Noble Metal Nanoparticles (e.g., Palladium Nanoparticles) for Ethidium Bromide Sequestration

Noble metal nanoparticles are known for their catalytic and adsorptive properties. Biologically synthesized palladium nanoparticles (PdNPs) have been demonstrated as excellent adsorbents for ethidium bromide. nih.gov The adsorption reaction follows pseudo-second-order kinetics. nih.gov The process is described by the Freundlich and Temkin isotherm models, which suggests a heterogeneous surface and multi-layer adsorption. nih.gov Thermodynamic studies indicate that the adsorption is an endothermic and non-spontaneous process. nih.gov While specific capacity values for EtBr are not always reported, related studies on PdNPs used for removing other dyes, such as methylene (B1212753) blue, have shown capacities around 75.4 mg/g, highlighting their potential. capes.gov.br

Doped Semiconductor Nanoparticles (e.g., Mn-doped ZnS Nanoparticles) as Adsorbers

Doping semiconductor nanoparticles can create defects and alter surface properties, enhancing their adsorption capabilities. Manganese-doped zinc sulfide (B99878) (Mn-doped ZnS) nanoparticles have been synthesized and used for the effective removal of ethidium bromide. These nanoparticles have shown a high removal efficiency, with up to 98.09% of ethidium bromide being adsorbed from solution. The adsorption process is endothermic, with increased removal observed at higher temperatures due to the increased mobility of the EtBr molecules. The kinetics of the adsorption show that the rate is fast initially and reaches saturation after approximately 14 hours. The smaller size of the ethidium bromide molecule compared to other dyes contributes to its high level of adsorption onto the Mn-doped ZnS nanoparticles.

Table 2: Research Findings on Nanomaterial-Based Adsorbents for Ethidium Bromide

| Adsorbent | Maximum Adsorption Capacity/Efficiency | Kinetic Model | Isotherm Model | Key Findings |

|---|---|---|---|---|

| CuO Nanoparticles | 0.868 mg/g | Pseudo-second order | Langmuir | Adsorption is pH-dependent. |

| DNA-loaded Fe₃O₄ Nanoparticles | >99% removal efficiency | Second-order | Freundlich | High specificity due to DNA interaction. |

| Palladium Nanoparticles | - | Pseudo-second order nih.gov | Freundlich, Temkin nih.gov | Endothermic, non-spontaneous process. nih.gov |

| Mn-doped ZnS Nanoparticles | 98.09% removal efficiency | - | - | Adsorption increases with temperature. |

Polymeric and Composite Adsorbents for Ethidium Bromide

Polymeric materials, both synthetic and natural, offer a versatile platform for developing adsorbents for EtBr removal due to their tunable properties and high surface areas.

Synthetic resins, such as the Amberlite™ series, are widely used for the removal of organic pollutants from aqueous solutions. purolite.com Amberlite XAD-16, a nonpolar, macroreticular polymeric adsorbent, has been shown to be effective in decontaminating solutions containing ethidium bromide. tandfonline.comsigmaaldrich.com These resins function by adsorbing organic molecules onto their high surface area. purolite.com

Amberlite XAD-16 can completely remove EtBr from aqueous solutions, with the efficiency depending on factors like contact time and the volume of the solution per gram of resin. tandfonline.com Research has demonstrated that up to 500 ml of a 100 μg/ml EtBr solution can be decontaminated per gram of Amberlite XAD-16. tandfonline.com The nonpolar nature of XAD-16 makes it suitable for adsorbing organic substances from polar solvents like water. sigmaaldrich.com Ion-exchange chromatography is another method that has been utilized for the removal of ethidium bromide from DNA solutions. nih.gov

Biopolymers are attractive materials for adsorbent development due to their biocompatibility, biodegradability, and natural abundance. mdpi.com Chitosan (B1678972), derived from chitin, is a particularly promising biopolymer for this purpose. When blended with polyvinyl alcohol (PVA), it forms composite materials with enhanced physical and chemical properties. scirp.orgmdpi.com

Beyond the specific examples above, a range of other polymer-derived materials have been investigated for EtBr removal. For instance, hypercrosslinked polymeric adsorbents have been studied for their effectiveness in adsorbing EtBr from aqueous solutions. nih.gov These materials are characterized by a highly crosslinked, porous structure that provides a large surface area for adsorption.

Biosorbents and Waste-Derived Adsorbents for Ethidium Bromide

The utilization of waste materials as adsorbents presents a cost-effective and environmentally friendly approach to wastewater treatment. Agricultural byproducts, in particular, are a readily available and renewable resource. mdpi.com

A notable example of an agricultural waste-derived adsorbent is nutraceutical industrial fennel seed spent (NIFSS). nih.govtandfonline.com This material is a byproduct of the nutraceutical industry and has been explored as a potential adsorbent for the removal of EtBr from aqueous solutions. nih.govtandfonline.compreprints.org

Characterization of NIFSS using scanning electron microscopy has revealed a fibrous and porous structure, which is conducive to adsorption. preprints.org Batch experiments have been conducted to optimize various operational parameters, including initial dye concentration, adsorbent dosage, temperature, and pH. nih.gov Kinetic studies have shown that the adsorption of EtBr onto NIFSS follows a pseudo-second-order model. nih.gov The equilibrium data is best described by the Radke–Prausnitz isotherm model, with a maximum adsorption capacity (Qm) of 41.84 mg g⁻¹. tandfonline.com The thermodynamic parameters indicate that the adsorption process is spontaneous. nih.gov

| Adsorbent | Target Pollutant | Adsorption Capacity (Qm) | Kinetic Model | Isotherm Model |

| Nutraceutical Industrial Fennel Seed Spent | Ethidium Bromide | 41.84 mg g⁻¹ | Pseudo-second-order | Radke–Prausnitz |

Other Biomass-Derived Sustainable Adsorbents

Beyond conventional activated carbon, a growing body of research focuses on the development of sustainable adsorbents derived from a variety of low-cost, readily available biomass materials for the removal of ethidium bromide (EtBr) from aqueous solutions. These materials are attractive due to their eco-friendly nature and potential to add value to what would otherwise be waste products. This section explores several such innovative adsorbents, detailing their adsorption capacities and the key parameters influencing their performance.

One notable example is the use of nutraceutical industrial fennel seed spent (NIFSS) . tandfonline.comnih.gov This material, a waste product from the nutraceutical industry, has been investigated as a potential adsorbent for EtBr. tandfonline.comnih.gov Studies have shown that the adsorption process is influenced by several operational variables, including the initial dye concentration, adsorbent dosage, temperature, contact time, and pH. tandfonline.comnih.gov Research indicates that the uptake of EtBr by NIFSS is rapid, with maximum removal achieved within the first 15 minutes of contact. tandfonline.com The equilibrium data for this adsorption process have been analyzed using various isotherm models, with the Freundlich isotherm model providing a good fit, suggesting a heterogeneous surface and physisorption as the likely adsorption mechanism. tandfonline.com

Another category of materials showing promise is naturally occurring clay minerals, which, while not biomass in the strictest sense, are natural and sustainable resources. Palygorskite , a magnesium aluminium phyllosilicate, has been shown to be an effective adsorbent for EtBr. nih.gov Research has demonstrated a maximum adsorption capacity of 285 mmol/kg for palygorskite. nih.gov The adsorption process follows the Freundlich isotherm model and is best described by pseudo-second-order kinetics. nih.gov The primary mechanism for EtBr removal by palygorskite is believed to be cation exchange. nih.gov Similarly, rectorite , a 1:1 regularly interstratified clay mineral of illite and montmorillonite, has exhibited a high uptake capacity for EtBr, reaching as high as 400 mmol/kg. nih.gov The dominant removal mechanism for rectorite is also cation exchange. nih.gov

Innovative composite materials incorporating biological molecules are also being developed. For instance, DNA-loaded Fe3O4 nanoparticles have been synthesized and tested for EtBr removal. nih.gov These magnetic nanoparticles, functionalized with DNA, demonstrate a high affinity for EtBr, which is a known DNA intercalating agent. The adsorption process is rapid, reaching completion within one minute, and is highly efficient, with over 99% removal of EtBr at a commonly used laboratory concentration (0.5 mg L⁻¹). nih.gov The adsorption follows the Freundlich isotherm model and is a spontaneous and exothermic process. nih.gov The optimal pH for this adsorbent is approximately 7. nih.gov

The table below summarizes the research findings for these various sustainable adsorbents.

| Adsorbent Material | Maximum Adsorption Capacity (q_max) | Isotherm Model | Optimal pH | Reference |

|---|---|---|---|---|

| Nutraceutical Industrial Fennel Seed Spent (NIFSS) | Data not specified in provided results | Freundlich | Data not specified in provided results | tandfonline.comnih.gov |

| Palygorskite | 285 mmol/kg | Freundlich | ~7 | nih.gov |

| Rectorite | 400 mmol/kg | Data not specified in provided results | Data not specified in provided results | nih.gov |

| DNA-loaded Fe3O4 Nanoparticles | >99% removal at 0.5 mg/L | Freundlich | ~7 | nih.gov |

Synthesis and Fabrication Methodologies for Ethidium Bromide Adsorbers

Chemical Synthesis Routes for Adsorbent Materials

Conventional chemical synthesis provides robust and scalable methods for producing adsorbent materials with controlled properties such as high surface area, specific pore size distribution, and tailored surface chemistry, which are crucial for efficient pollutant capture.

Co-precipitation is a versatile and widely used method for synthesizing nanoparticle adsorbents, particularly magnetic nanoparticles (MNPs), due to its simplicity and effectiveness at producing small-sized particles. This technique involves the simultaneous precipitation of two or more cations from a common solution by adding a precipitating agent. For instance, magnetic iron oxide nanoparticles (e.g., Fe₃O₄) are commonly synthesized by co-precipitating Fe²⁺ and Fe³⁺ ions in an alkaline solution. researchgate.net The process is typically carried out under a nitrogen atmosphere to prevent oxidation. researchgate.net

The key to this method's success lies in controlling parameters such as temperature, pH, and the type of base used (e.g., NaOH, KOH, NH₄OH), which directly influence the size, crystallinity, and morphology of the resulting nanoparticles. researchgate.net Smaller nanoparticles, with their higher surface-area-to-volume ratio, generally exhibit greater reactivity and adsorption capacity. researchgate.net Studies have shown that nanoparticles synthesized at higher temperatures (e.g., 70°C) and with specific bases like ammonium (B1175870) hydroxide (B78521) can result in smaller particle sizes, around 9 nm, enhancing their ability to adsorb target molecules. researchgate.net While heavily documented for heavy metal removal, this methodology is directly applicable to creating adsorbents for organic pollutants like EtBr, where the high surface area of nanoparticles like CuO can be leveraged for effective adsorption. nih.gov

Hydrothermal and solvothermal synthesis are methods that utilize high temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to produce well-defined crystalline materials. These techniques are particularly effective for creating complex composite adsorbents with superior porosity and high surface area.

A notable example is the synthesis of montmorillonite (B579905) supported porous carbon nanospheres (MMT-PCN). rsc.org This process involves the hydrothermal carbonization of a carbohydrate source (like glucose) in the presence of montmorillonite clay, followed by a chemical activation step, often using agents like ZnCl₂. rsc.org The hydrothermal treatment facilitates the formation of carbon nanospheres on the clay support, while the subsequent activation etches the material to create a highly porous structure. rsc.org The resulting composite material combines the structural stability of the clay with the high surface area and adsorptive properties of activated carbon. Such materials have demonstrated exceptional performance in removing organic dyes like methylene (B1212753) blue, with adsorption capacities reaching as high as 686.94 mg g⁻¹. rsc.org The principles of this synthesis approach are highly relevant for developing EtBr adsorbents, as the resulting porous carbon structures provide ample sites for the adsorption of aromatic dye molecules.

Green and Sustainable Synthesis Methods for Ethidium (B1194527) Bromide Adsorbents

In response to growing environmental concerns, green synthesis routes that are eco-friendly, cost-effective, and sustainable have gained significant traction. These methods utilize biological resources or waste materials as precursors, minimizing the use of hazardous chemicals and energy consumption.

Phytomediated synthesis, or green synthesis, employs plant extracts as reducing and capping agents for the production of metallic nanoparticles. nih.govfrontiersin.org This approach is considered simple, inexpensive, and environmentally benign. nih.gov Various plant parts, including leaves, roots, and seeds, contain phytochemicals like polyphenols, flavonoids, alkaloids, and amino acids that can effectively reduce metal ions and stabilize the resulting nanoparticles, preventing their aggregation. frontiersin.orgnih.gov

For example, palladium nanoparticles (PdNPs) have been successfully synthesized using an extract from almond skins. nih.gov In this process, the plant extract is mixed with a palladium precursor solution, and under optimized conditions of pH, temperature, and concentration, spherical and monodispersed PdNPs of 5-10 nm are formed. nih.gov These biogenic nanoparticles have proven to be excellent adsorbents for EtBr. nih.gov Similarly, leaf extracts of medicinal plants like Berberis aristata have been used to synthesize zinc oxide nanoparticles (ZnO NPs), which exhibit significant antibacterial and antioxidant properties, showcasing the versatility of this green synthesis approach. nih.govresearchgate.net

Table 1: Examples of Phytomediated Nanoparticle Synthesis

| Nanoparticle | Plant Source | Plant Part Used | Key Phytochemical Role | Resulting Particle Size |

| Palladium (PdNPs) | Almond | Skin | Reducing/Stabilizing Agent | 5-10 nm nih.gov |

| Zinc Oxide (ZnO NPs) | Berberis aristata | Leaf | Reducing/Capping Agent | Nanoparticle range nih.govresearchgate.net |

| Titanium Dioxide (TiO₂ NPs) | Withania somnifera | Root | Stabilizing/Capping Agent | Porous Nanoparticles frontiersin.org |

Bio-Waste Conversion and Activation for Adsorbent Production

The conversion of abundant and low-cost bio-waste into effective adsorbents represents a highly sustainable approach to waste management and pollution control. Agricultural residues and industrial byproducts can be transformed into porous carbonaceous materials with high adsorption capacities. researchgate.net

A prime example is the use of nutraceutical industrial fennel seed spent (NIFSS) as a precursor for an EtBr adsorbent. researchgate.net The raw material is dried and can be used directly or after a chemical activation process. researchgate.netpreprints.org Characterization techniques reveal a fibrous and porous structure in these materials, which is conducive to adsorption. preprints.org Another approach involves using compost derived from bio-waste, which is granulated using a binder like sodium silicate (B1173343) to produce mechanically stable adsorbent granules. researchgate.net However, it's noted that while binders increase mechanical strength, they can negatively influence the adsorption properties by blocking pores. researchgate.net The activation process, whether physical (using steam or CO₂) or chemical (using acids, bases, or salts), is crucial for developing the porous structure and increasing the surface area of the bio-adsorbent, thereby enhancing its efficiency in removing pollutants like EtBr. nih.gov

Table 2: Performance of Adsorbents Derived from Bio-Waste

| Bio-Waste Source | Target Pollutant | Adsorption Capacity | Key Findings |

| Nutraceutical Industrial Fennel Seed Spent (NIFSS) | Ethidium Bromide | 748 mg/g (optimized) researchgate.net | High efficiency under optimized pH, temperature, and dosage. researchgate.net |

| Compost Granules | Methylene Blue, Chromium | Not specified; capacity decreases with binder concentration researchgate.net | Binder concentration enhances strength but reduces adsorption. researchgate.net |

| Raw Walnut Shell Powder | Methylene Blue | 19.99 mg/g researchgate.net | Spontaneous adsorption process. researchgate.net |

Surface Modification and Functionalization Strategies for Adsorbents

To enhance the adsorption capacity and selectivity of materials for specific pollutants like EtBr, surface modification and functionalization are widely employed strategies. These techniques aim to introduce specific functional groups onto the adsorbent's surface, thereby improving its interaction with the target adsorbate. researchgate.net

A clear illustration of this is the functionalization of single-walled carbon nanotubes (SWCNTs). While pristine SWCNTs are effective adsorbents, their performance can be significantly improved by introducing carboxyl groups (-COOH) to their surface, creating SWCNT-COOH. nih.govnih.gov This modification enhances the electrostatic attraction between the adsorbent and the cationic EtBr molecules. preprints.org Experimental data consistently shows that SWCNT-COOH exhibits a higher maximum adsorption capacity for EtBr (0.830 mg/g) compared to unmodified SWCNTs (0.770 mg/g). nih.gov The presence of carboxyl groups can also be introduced by modifying materials with compounds rich in them, such as citric acid. researchgate.net

Another innovative functionalization strategy involves loading adsorbents with biological molecules. For instance, magnetic Fe₃O₄ nanoparticles have been functionalized by loading them with DNA. dntb.gov.ua Given EtBr's primary characteristic as a DNA intercalator, these DNA-functionalized nanoparticles show highly specific and efficient removal of EtBr from solutions. dntb.gov.ua This targeted approach, where the adsorbent's surface is tailored to have a strong, specific affinity for the pollutant, represents a sophisticated frontier in adsorbent design. The modification can also alter the surface charge, for example, making a positively charged surface like zinc oxide become negatively charged after functionalization with phenolic compounds, which enhances the selective adsorption of cationic dyes. mdpi.com

Table 3: Effect of Surface Functionalization on Ethidium Bromide Adsorption

| Base Adsorbent | Functionalization | Adsorption Capacity (mg/g) | Adsorption Mechanism |

| Single-Walled Carbon Nanotubes (SWCNTs) | None (Pristine) | 0.770 nih.gov | Van der Waals forces, hydrophobic interactions smolecule.com |

| Single-Walled Carbon Nanotubes (SWCNTs) | Carboxyl groups (-COOH) | 0.830 nih.gov | Enhanced electrostatic attraction, hydrogen bonding preprints.orgnih.gov |

| Fe₃O₄ Nanoparticles | DNA loading | High efficiency (specific capacity not detailed) dntb.gov.ua | Specific intercalation of EtBr into immobilized DNA dntb.gov.ua |

Introduction of Carboxylate and Amine Functional Groups

The surface functionalization of adsorbent materials with carboxylate (-COOH) and amine (-NH2) groups has been shown to significantly improve their efficacy in capturing various pollutants, including dyes like ethidium bromide. These functional groups can enhance electrostatic interactions, hydrogen bonding, and other binding mechanisms between the adsorbent and the adsorbate.

Carboxylate Functionalization:

The introduction of carboxylate groups onto the surface of adsorbents creates negatively charged sites, which can electrostatically interact with the positively charged ethidium bromide cation. A common base material for such functionalization is carbon nanotubes (CNTs). For instance, single-walled carbon nanotubes (SWCNTs) can be functionalized with carboxylate groups (SWCNT-COOH) to enhance their adsorption capacity for EtBr. nih.govnih.gov Studies have demonstrated that the adsorption of EtBr onto SWCNT-COOH is greater than on pristine SWCNTs. nih.govnih.gov The process is often endothermic and spontaneous, with equilibrium being reached more rapidly for the functionalized variant. nih.govnih.gov The maximum adsorption capacity for SWCNT-COOH has been reported to be 0.830 mg/g, compared to 0.770 mg/g for unfunctionalized SWCNTs. nih.govnih.gov

The introduction of carboxyl groups can also be achieved on other materials. For example, alginate, a natural polymer rich in carboxyl groups, is used to create hydrogel beads for dye removal. mdpi.comresearchgate.net These beads can be further enhanced by creating composites, for instance with graphene oxide, to improve their structural integrity and adsorption performance for EtBr. dntb.gov.uaresearchgate.net

Amine Functionalization:

Amine functionalization introduces positively charged sites on the adsorbent surface, which can interact with anionic species. However, for a cationic dye like EtBr, the role of amine groups can be more complex, potentially involving hydrogen bonding or acting as a precursor for further modifications. A facile one-pot synthesis method has been developed to create an amine-rich porous adsorbent (ARPA) by reacting glucose with epichlorohydrin (B41342) and diethylenetriamine. mdpi.com This process yields an adsorbent with a high content of amine groups and a porous structure, which is highly effective for removing anionic dyes. mdpi.com While not directly tested on EtBr in the cited study, the principle of creating a porous, functionalized adsorbent is applicable. The presence of amine groups on materials like chitosan (B1678972) also contributes to their adsorption capabilities for various pollutants. nih.govmdpi.com

| Adsorbent Material | Functional Group | Synthesis/Fabrication Method | Maximum Adsorption Capacity (mg/g) | Reference |

| Single-Walled Carbon Nanotubes (SWCNT) | Carboxylate (-COOH) | Chemical functionalization of SWCNTs | 0.830 | nih.govnih.gov |

| Glucose-based porous adsorbent | Amine (-NH2) | One-pot reaction of glucose, epichlorohydrin, and diethylenetriamine | Not specified for EtBr | mdpi.com |

| Sodium Alginate/Graphene Oxide Beads | Carboxylate (-COOH) | Composite formation and gelation | Not specified for EtBr | dntb.gov.uaresearchgate.net |

Note: The table above provides a summary of research findings on functionalized adsorbents. The effectiveness of each adsorbent can vary based on experimental conditions such as pH, temperature, and initial EtBr concentration.

Immobilization Techniques for Biomacromolecules onto Adsorbent Surfaces

A highly specific approach for EtBr removal involves the use of biomacromolecules that have a natural and strong binding affinity for it, most notably deoxyribonucleic acid (DNA). Immobilizing these biomacromolecules onto solid supports overcomes challenges associated with their solubility and allows for easier separation from the treated solution. researchgate.net

DNA Immobilization:

DNA's ability to intercalate EtBr makes it an ideal candidate for targeted removal. A successful strategy involves the covalent loading of DNA onto the surface of magnetic nanoparticles (Fe3O4). researchgate.netnih.gov This process typically involves first coating the nanoparticles with silica (B1680970) (SiO2) and then functionalizing the silica layer with amine groups (-NH2) to facilitate the covalent attachment of DNA. researchgate.net These DNA-loaded magnetic nanoparticles have demonstrated high efficiency, removing over 99% of EtBr from solutions with concentrations commonly found in laboratories (0.5 mg/L). researchgate.netnih.gov The adsorption is rapid, often completing within a minute. nih.gov

Another approach involves immobilizing chromatin, a complex of DNA and proteins, into a chitosan-polyvinyl alcohol composite. nih.gov This method creates a porous and uniformly distributed adsorbent. The chromatin is dispersed within the carrier matrix through hydrogen bonding. nih.gov These composites have shown high adsorption rates, with a 5% chromatin content being sufficient to achieve over 90% removal for EtBr concentrations up to 20 mg/L. nih.gov

Enzyme and Bacterial Immobilization:

While less specific to EtBr, the immobilization of enzymes and bacterial cells is a well-established technique for the bioremediation of various pollutants, including dyes. researchgate.netencyclopedia.pubnih.gov Techniques such as adsorption, entrapment, encapsulation, and covalent bonding are used to fix biocatalysts onto or within a carrier matrix. researchgate.netnih.gov For instance, bacteria capable of degrading dyes can be immobilized in matrices like alginate-polyvinyl alcohol-bentonite. researchgate.net Several bacterial species, including those from the genera Bacillus and Pseudomonas, have been identified as capable of degrading EtBr. encyclopedia.pubnih.gov Immobilizing these microorganisms could provide a sustainable method for EtBr remediation.

| Biomacromolecule | Support Material | Immobilization Technique | Removal Efficiency | Reference |

| DNA | Fe3O4 Magnetic Nanoparticles | Covalent loading onto amine-functionalized silica-coated nanoparticles | >99% (at 0.5 mg/L EtBr) | researchgate.netnih.gov |

| Chromatin | Chitosan-Polyvinyl Alcohol Composite | Dispersion and hydrogen bonding within the polymer matrix | >90% (at 20 mg/L EtBr) | nih.gov |

| Ethidium Bromide-Degrading Bacteria | General (e.g., Alginate beads) | Entrapment/Encapsulation | Not specified for immobilized systems | researchgate.netencyclopedia.pubnih.gov |

Note: The table summarizes findings on the use of immobilized biomacromolecules for EtBr removal. The efficiency of these systems is highly dependent on the specific biomolecule, support material, and immobilization method used.

Advanced Characterization Techniques for Ethidium Bromide Adsorbers

Morphological and Structural Analysis of Adsorbent Materials

Understanding the physical form and arrangement of atoms within an adsorbent is fundamental to comprehending its interaction with EtBr. Techniques such as electron microscopy and X-ray diffraction are pivotal in this analysis.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography and morphology of adsorbent materials at a micro-scale. It provides critical information about the porosity, shape, and surface texture of the adsorbent, which are key factors influencing the adsorption capacity.

For instance, in the study of chromatin-loaded chitosan (B1678972) polyvinyl alcohol composites, SEM images revealed a morphology characterized by dense pores that are uniformly distributed. nih.gov This porous structure provides a large surface area for the adsorption of EtBr molecules. Similarly, DNA-loaded Fe3O4 nanoparticles, when examined under SEM, show their distinct morphology which contributes to their high removal efficiency of EtBr. researchgate.netnih.gov Another example is the morphological characteristics of Zhongxiang rectorite, which have been studied using SEM, showing platy and fold-shaped crystals. bohrium.com

| Adsorbent Material | Key SEM Findings |

| Chromatin-loaded chitosan polyvinyl alcohol composites | Dense and uniformly distributed porous morphology. nih.gov |

| DNA-loaded Fe3O4 nanoparticles | Distinct nanoparticle morphology. researchgate.netnih.gov |

| Zhongxiang rectorite | Platy and fold-shaped crystals with extremely thin plates. bohrium.com |

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

In the characterization of DNA-loaded Fe3O4 nanoparticles, TEM analysis is essential to confirm the size and dispersion of the magnetic nanoparticles, which are crucial for their performance as an adsorbent for EtBr. researchgate.netnih.gov The analysis of chromatin-loaded chitosan polyvinyl alcohol composites also benefits from TEM to understand the distribution of chromatin within the polymer matrix. nih.gov Studies on raw halloysite (B83129) mineral have utilized TEM to reveal its platy and tubular structures. nih.gov

| Adsorbent Material | Key TEM Findings |

| DNA-loaded Fe3O4 nanoparticles | Provides information on the size and dispersion of the nanoparticles. researchgate.netnih.gov |

| Chromatin-loaded chitosan polyvinyl alcohol composites | Elucidates the internal distribution of chromatin. nih.gov |

| Raw halloysite mineral | Shows both platy and tubular nanostructures. nih.gov |

X-ray Diffraction (XRD) Analysis for Crystalline Structure Identification

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystalline structure of materials. It provides information on the atomic and molecular arrangement within a crystal, including lattice parameters and the identification of crystalline phases.

For DNA-loaded Fe3O4 nanoparticles, XRD is used to confirm the crystal structure of the iron oxide core, ensuring that the synthesis process has yielded the desired magnetic phase. researchgate.netnih.gov In the case of chromatin-loaded chitosan polyvinyl alcohol composites, XRD results indicate that chromatin is uniformly dispersed within the chitosan-polyvinyl alcohol carrier, often through hydrogen bonding, without forming large crystalline aggregates. nih.gov The analysis of sodium alginate/graphene oxide composite beads before and after EtBr adsorption using XRD helps in understanding the structural changes that occur during the adsorption process. researchgate.netqub.ac.uk

| Adsorbent Material | Key XRD Findings |

| DNA-loaded Fe3O4 nanoparticles | Confirms the crystalline structure of the Fe3O4 core. researchgate.netnih.gov |

| Chromatin-loaded chitosan polyvinyl alcohol composites | Shows uniform dispersion of chromatin in the polymer matrix. nih.gov |

| Sodium alginate/graphene oxide composite beads | Reveals structural changes upon EtBr adsorption. researchgate.netqub.ac.uk |

Surface Chemistry and Elemental Composition Analysis of Adsorbents

The chemical nature of the adsorbent's surface plays a pivotal role in the adsorption process. The presence of specific functional groups and the elemental makeup of the material determine the types of interactions that can occur with EtBr molecules.

Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared Spectroscopy (FTIR) is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present on the surface of an adsorbent. By comparing the FTIR spectra before and after EtBr adsorption, researchers can identify the functional groups that are involved in the binding of EtBr.

For DNA-loaded Fe3O4 nanoparticles, FTIR analysis confirms the covalent loading of DNA onto the surface of the nanoparticles. researchgate.net In studies involving chromatin-loaded chitosan polyvinyl alcohol composites, FTIR results show that chromatin is uniformly dispersed and interacts with the chitosan-polyvinyl alcohol carrier via hydrogen bonding. nih.gov The analysis of sodium alginate/graphene oxide composite beads with FTIR helps to understand the interactions between the different components and with EtBr. researchgate.netqub.ac.uk

| Adsorbent Material | FTIR Analysis Findings |

| DNA-loaded Fe3O4 nanoparticles | Confirms the presence of DNA on the nanoparticle surface through characteristic peaks. researchgate.net |

| Chromatin-loaded chitosan polyvinyl alcohol composites | Indicates hydrogen bonding between chromatin and the polymer matrix. nih.gov |

| Sodium alginate/graphene oxide composite beads | Identifies functional groups from both sodium alginate and graphene oxide and their interactions with EtBr. researchgate.netqub.ac.uk |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. libretexts.org It is often coupled with SEM or TEM, allowing for the determination of the elemental composition of a specific area of the sample. This is crucial for confirming the presence of expected elements in a synthesized adsorbent and for checking for impurities.

For adsorbents like raw halloysite mineral, EDS is used to evaluate the chemical composition, confirming the presence of elements such as silicon, aluminum, and oxygen. nih.gov In the context of modified adsorbents, such as iron-coated materials, EDS can verify the successful coating and provide a quantitative or semi-quantitative measure of the coated element.

| Adsorbent Material | Key EDS Findings |

| Raw halloysite mineral | Confirms the presence of major elements like Al, Si, and O. nih.gov |

| Iron-coated adsorbents | Verifies the presence and distribution of iron on the adsorbent surface. |

| Composite materials | Determines the elemental composition and distribution of different components within the composite. |

Fundamental Adsorption Mechanisms of Ethidium Bromide Onto Adsorbent Materials

Electrostatic Interactions: Cation Exchange Processes

A predominant mechanism for the adsorption of ethidium (B1194527) bromide, which exists as a cation (Et+) in solution, is through electrostatic interactions, primarily cation exchange. researchgate.net This process is particularly significant in adsorbents with a net negative surface charge, such as clay minerals.

Studies utilizing materials like rectorite and palygorskite have demonstrated that the adsorption of EtBr is strongly correlated with the desorption of inorganic cations from the adsorbent surface. researchgate.net For instance, research on rectorite, a clay mineral with a high cation exchange capacity (CEC), revealed a high uptake of Et+ (up to 400 mmol/kg) that was directly linked to the release of Ca2+ ions. researchgate.netsci-hub.st Similarly, with palygorskite, the amount of exchangeable cations released was linearly proportional to the amount of EtBr adsorbed, with a slope close to unity, confirming a dominant cation exchange-based mechanism. researchgate.net

The interaction is driven by the electrostatic attraction between the positively charged ethidium cation and the negatively charged sites on the adsorbent material. nih.govrsc.org This mechanism is not limited to natural clays (B1170129); synthetic materials engineered to have a high density of anionic surface functional groups also exhibit significant EtBr adsorption via cation exchange. The strength of this interaction is influenced by factors such as the pH of the solution, which affects the surface charge of the adsorbent and the speciation of EtBr, and the presence of other competing cations in the solution.

| Adsorbent Material | Key Finding | Reference |

| Rectorite | High uptake of Et+ (up to 400 mmol/kg) was directly linked to the release of Ca2+ ions. | researchgate.netsci-hub.st |

| Palygorskite | The amount of exchangeable cations desorbed was linearly correlated to the amount of EtBr adsorbed. | researchgate.net |

π-π Stacking Interactions

The aromatic nature of the phenanthridine (B189435) ring system in the ethidium bromide molecule facilitates π-π stacking interactions with specific adsorbent surfaces. youtube.com This non-covalent interaction is particularly relevant for adsorbents that possess aromatic structures, such as activated carbon, graphene-based materials, and certain types of biochar.

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the adsorption of ethidium bromide, particularly with adsorbents that possess hydrogen bond donor or acceptor functionalities. The ethidium cation contains primary amine groups (-NH2) that can act as hydrogen bond donors. nih.gov

Adsorbent materials rich in oxygen-containing functional groups, such as carboxyl (-COOH), hydroxyl (-OH), and carbonyl (C=O) groups, can act as hydrogen bond acceptors. arxiv.orgcaltech.edu These groups are commonly found on the surface of bio-adsorbents, activated carbons, and functionalized synthetic polymers. The formation of hydrogen bonds between the amine groups of EtBr and the surface functional groups of the adsorbent provides an additional driving force for adsorption. The strength and number of these hydrogen bonds depend on the density and accessibility of the respective functional groups on the adsorbent surface and the pH of the solution, which can influence the protonation state of both the EtBr molecule and the adsorbent's functional groups. Spectroscopic analyses, such as Fourier-transform infrared (FTIR) spectroscopy, often provide evidence for the involvement of hydrogen bonding by showing shifts in the characteristic vibrational frequencies of the participating functional groups upon EtBr adsorption. researchgate.net

Intercalation Phenomena within Layered Adsorbents

A unique and highly effective mechanism for the removal of ethidium bromide is its intercalation into the interlayer spaces of layered adsorbent materials. researchgate.netnih.govwikipedia.orgresearchgate.net This phenomenon is particularly prominent in swelling clay minerals like montmorillonite (B579905) and rectorite. researchgate.netsci-hub.st

These clay minerals possess a layered structure with galleries between the silicate (B1173343) sheets. These galleries are typically occupied by hydrated cations. During the adsorption process, the ethidium cations can exchange with these interlayer cations and become intercalated within the gallery spaces. This process is driven by both cation exchange and the favorable energetic interactions between the planar EtBr molecule and the flat silicate surfaces. X-ray diffraction (XRD) analysis is a key technique used to confirm intercalation, as the insertion of EtBr molecules into the interlayer spaces leads to an increase in the basal spacing (d-spacing) of the clay mineral. researchgate.net The intercalation of EtBr can lead to very high adsorption capacities and can also result in the thermal destruction of the EtBr molecule within the interlayer, offering a potential pathway for the regeneration of the adsorbent. sci-hub.st

Dimerization and Aggregation Effects on Adsorption Kinetics and Capacity

The tendency of ethidium bromide molecules to form dimers and larger aggregates, particularly at higher concentrations, can have a significant impact on both the kinetics and the equilibrium capacity of the adsorption process. researchgate.net This self-association is driven by hydrophobic and π-π stacking interactions between the EtBr molecules themselves.

Comprehensive Mechanistic Elucidation at the Molecular Level

Advanced analytical techniques and computational modeling are invaluable tools for dissecting these complex interactions. nih.gov Spectroscopic methods such as FTIR can identify the functional groups involved in hydrogen bonding and electrostatic interactions. researchgate.net X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states on the adsorbent surface before and after EtBr adsorption. Molecular dynamics simulations and Density Functional Theory (DFT) calculations can offer detailed insights into the binding energies, preferred adsorption sites, and the orientation of the EtBr molecule on the adsorbent surface. nih.gov By combining experimental data with theoretical modeling, a more complete and accurate picture of the adsorption mechanism can be constructed, which is essential for the rational design of highly efficient and selective adsorbents for ethidium bromide removal.

Adsorption Equilibrium and Isotherm Modeling

Single-Component Adsorption Isotherms for Ethidium (B1194527) Bromide

To understand the interaction between EtBr and various adsorbent materials, several single-component adsorption isotherm models are employed. These models are based on distinct assumptions regarding the nature of the adsorbent surface (homogeneous or heterogeneous), the type of interaction between the adsorbate and adsorbent, and whether the adsorption occurs in a single layer (monolayer) or multiple layers (multilayer).

Langmuir Adsorption Isotherm Model

The Langmuir model is predicated on the assumption of a homogeneous adsorbent surface, where all adsorption sites are identical and energetically equivalent. nih.gov It postulates that adsorption is a monolayer process, meaning that once an EtBr molecule occupies a site, no further adsorption can occur at that location. nih.govresearchgate.net The model also assumes no interaction between adjacent adsorbed molecules. nih.gov

The applicability of the Langmuir model to EtBr adsorption has been demonstrated in studies involving carbon-based nanomaterials. For instance, the adsorption of EtBr onto both single-walled carbon nanotubes (SWCNTs) and carboxylate group-functionalized SWCNTs (SWCNT-COOH) was found to be well-represented by the Langmuir isotherm. researchgate.net This finding suggests that EtBr forms a monolayer on the surface of these adsorbents. researchgate.net A key parameter derived from the Langmuir model is the separation factor or equilibrium parameter, RL. For the adsorption of EtBr on these carbon nanotubes, RL values were found to be between 0 and 1, which indicates a favorable adsorption process.

Freundlich Adsorption Isotherm Model

In contrast to the Langmuir model, the Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces, where the adsorption sites have different energies. researchgate.netguilan.ac.ir This model does not predict a finite adsorption capacity but rather suggests that the energy of adsorption decreases logarithmically as the surface becomes covered with adsorbate molecules. researchgate.net

Several studies have shown that the Freundlich model can effectively describe the adsorption of EtBr. For example, the removal of EtBr using composite beads made of sodium alginate and graphene oxide (SA/GO) was accurately modeled by the Freundlich isotherm. guilan.ac.ir Similarly, the adsorption of EtBr onto DNA-loaded magnetic nanoparticles (Fe₃O₄) also conformed well to this model. nih.gov These findings imply that the surfaces of these particular adsorbents are heterogeneous for the adsorption of ethidium bromide.

Harkins-Jura, Halsey, and Flory-Huggins Isotherm Models

Beyond the more common Langmuir and Freundlich models, other isotherms provide further insights into multilayer adsorption and surface heterogeneity. The Harkins-Jura isotherm model specifically accounts for multilayer adsorption on surfaces characterized by a heterogeneous pore distribution. umich.edu The Halsey isotherm also describes multilayer adsorption, with the key assumption that the adsorption energy decreases as the distance from the adsorbent surface increases. sci-hub.se The Flory-Huggins isotherm model focuses on the degree of surface coverage by the adsorbate and can be used to determine the spontaneity of the adsorption process through the calculation of Gibbs free energy. umich.edu

Research on the adsorption of EtBr onto SWCNTs and SWCNT-COOH has shown that, in addition to the Langmuir and Freundlich models, the Harkins-Jura and Halsey isotherms can also describe the equilibrium data. This suggests the potential for multilayer formation of EtBr on these carbon nanotube surfaces.

Dubinin and Jovanovic Isotherm Models

The Dubinin-Radushkevich (D-R) isotherm is a semi-empirical model particularly suited for describing adsorption in microporous materials, proceeding via a pore-filling mechanism rather than layer-by-layer surface coverage. It is applied to heterogeneous surfaces and does not assume a constant adsorption potential. A significant feature of the D-R model is its ability to estimate the mean free energy of adsorption, which helps to differentiate between physisorption and chemisorption.

The Jovanovic isotherm is an extension of the Langmuir model that considers the possibility of mechanical contacts between adsorbing and desorbing molecules and also accounts for the vibrations of the adsorbed species. While the Dubinin and Jovanovic models are established tools in adsorption studies, their specific application to ethidium bromide adsorption is not as frequently documented in available scientific literature compared to the Langmuir and Freundlich models.

Determination of Maximum Adsorption Capacity (Qm)

The maximum adsorption capacity, denoted as Qm, is a critical parameter that quantifies the maximum amount of a substance that can be adsorbed per unit mass of the adsorbent under specific conditions. It is a primary measure of an adsorbent's effectiveness. The Qm value is most commonly derived from the Langmuir isotherm, where it represents the theoretical monolayer saturation capacity.

Different materials exhibit a wide range of maximum adsorption capacities for ethidium bromide. For example, studies have reported a Qm of 0.770 mg/g for SWCNTs and a slightly higher capacity of 0.830 mg/g for SWCNT-COOH. researchgate.net In contrast, a significantly higher maximum adsorption capacity of 2.97 mmol/g (equivalent to 1171.05 mg/g) was observed for sodium alginate/graphene oxide (SA/GO) composite beads. guilan.ac.ir

Maximum Adsorption Capacity (Qm) of Various Adsorbents for Ethidium Bromide

| Adsorbent | Maximum Adsorption Capacity (Qm) |

|---|---|

| Single-Walled Carbon Nanotubes (SWCNTs) | 0.770 mg/g researchgate.net |

| Carboxylate Functionalized SWCNTs (SWCNT-COOH) | 0.830 mg/g researchgate.net |

| Sodium Alginate/Graphene Oxide (SA/GO) Beads | 2.97 mmol/g (1171.05 mg/g) guilan.ac.ir |

Factors Influencing Adsorption Equilibrium (e.g., pH, Temperature, Initial Concentration)

The equilibrium state of ethidium bromide adsorption is sensitive to several environmental factors, most notably the solution pH, temperature, and the initial concentration of EtBr.

pH: The pH of the aqueous solution is a critical factor as it can alter the surface charge of the adsorbent and the degree of ionization of the ethidium bromide molecule. For example, the adsorption capacity of SA/GO beads for EtBr was observed to increase markedly at both acidic (pH 5) and alkaline (pH 11) conditions. guilan.ac.ir This behavior suggests that electrostatic interactions are a key mechanism governing the adsorption on this material. guilan.ac.ir

Temperature: Temperature influences the adsorption equilibrium by affecting the kinetic energy and diffusion rate of EtBr molecules, as well as the activity of the adsorbent's surface sites. researchgate.net For the adsorption of EtBr on SWCNTs and SWCNT-COOH, an increase in temperature led to an increase in adsorption capacity, indicating an endothermic process. researchgate.net This implies that for these materials, higher temperatures facilitate the removal of EtBr.

Initial Concentration: The initial concentration of EtBr acts as the driving force for overcoming mass transfer resistances between the aqueous and solid phases. An increase in the initial EtBr concentration generally leads to a higher adsorption uptake until the available active sites on the adsorbent become saturated. researchgate.net

Adsorption Kinetics and Mass Transfer

Kinetic Models for Ethidium (B1194527) Bromide Adsorption onto Adsorbents

To investigate the mechanism of adsorption, various kinetic models are applied to experimental data. The pseudo-first-order, pseudo-second-order, and Elovich models are among the most commonly used to describe the adsorption of ethidium bromide.

First proposed by Lagergren in 1898, the pseudo-first-order model is one of the earliest models to describe adsorption rates. utm.my It assumes that the rate of adsorption is proportional to the number of unoccupied sites on the adsorbent surface. This model is generally applicable during the initial stages of adsorption and often describes physisorption processes.

The linear form of the pseudo-first-order equation is expressed as:

log(q_e - q_t) = log(q_e) - (k₁/2.303)t

Where:

q_e (mg/g) is the amount of ethidium bromide adsorbed at equilibrium.

q_t (mg/g) is the amount of ethidium bromide adsorbed at time t (min).

k₁ (min⁻¹) is the rate constant of pseudo-first-order adsorption. phytopharmajournal.com

A linear plot of log(q_e - q_t) versus t allows for the determination of the rate constant k₁ and the equilibrium adsorption capacity q_e. phytopharmajournal.com While widely applied, studies on ethidium bromide adsorption often find that this model does not provide the best fit for the experimental data compared to the pseudo-second-order model. For instance, in the adsorption of ethidium bromide onto natural pumice and iron-coated pumice, the q_e values calculated from the pseudo-first-order model were underestimated compared to experimental values. researchgate.net

The pseudo-second-order kinetic model is frequently used and often provides a better correlation for adsorption data than the pseudo-first-order model. mdpi.com This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

The linearized form of the pseudo-second-order equation is:

t/q_t = 1/(k₂q_e²) + (1/q_e)t

Where:

q_e (mg/g) and q_t (mg/g) are the adsorption capacities at equilibrium and at time t, respectively.

k₂ (g/mg·min) is the rate constant of pseudo-second-order adsorption.

Numerous studies have demonstrated that the adsorption of ethidium bromide onto various adsorbents follows the pseudo-second-order model. This includes adsorption onto pyrophyllite (B1168745) nanoclay, DNA-loaded Fe₃O₄ nanoparticles, and both natural and iron-coated pumice. researchgate.netresearchgate.netresearchgate.net The close agreement between the experimental and calculated equilibrium adsorption capacities (q_e) for this model indicates its suitability in describing the adsorption process. researchgate.net

Table 1: Pseudo-Second-Order Kinetic Parameters for Ethidium Bromide Adsorption

| Adsorbent | Initial EtBr Concentration (mg/L) | q_e (exp) (mg/g) | q_e (cal) (mg/g) | k₂ (g/mg·min) | R² | Reference |

| Natural Pumice (NP) | 50 | 1.83 | 1.93 | 0.043 | >0.99 | researchgate.net |

| Iron-Coated Pumice (Fe-CP) | 50 | 4.34 | 4.54 | 0.021 | >0.99 | researchgate.net |

| Pyrophyllite Nanoclay (PNC) | Not Specified | 6.53 | Not Specified | Not Specified | Not Specified | researchgate.net |

| DNA-loaded Fe₃O₄ nanoparticles | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | researchgate.net |

The Elovich model is an empirical equation used to describe adsorption kinetics, particularly for chemisorption on highly heterogeneous surfaces. researchgate.netyoutube.com It assumes that the adsorption rate decreases exponentially as the amount of adsorbed solute increases. youtube.com

The linear form of the Elovich equation is:

q_t = (1/β)ln(αβ) + (1/β)ln(t)

Where:

α (mg/g·min) is the initial adsorption rate.

β (g/mg) is the desorption constant, related to the extent of surface coverage and the activation energy for chemisorption. youtube.com

This model is useful for predicting mass and surface diffusion and characterizing the activation energy of the system. youtube.comyoutube.com Its application to adsorption data helps to determine the nature of adsorption onto heterogeneous surfaces. youtube.com For example, the Elovich model has been used to describe chemisorption processes on various adsorbents, indicated by high correlation coefficient (R²) values. researchgate.net

Diffusion-Controlled Adsorption Mechanisms

The intra-particle diffusion model, also known as the Weber-Morris model, is used to identify the diffusion mechanism and rate-controlling steps. youtube.com The model suggests that if adsorption is controlled by intra-particle diffusion, the plot of q_t versus t¹/² should be linear, and if this line passes through the origin, then intra-particle diffusion is the sole rate-limiting step.

The equation for the intra-particle diffusion model is:

q_t = k_id * t¹/² + C

Where:

k_id (mg/g·min¹/²) is the intra-particle diffusion rate constant.